molecular formula C13H21NO5 B2914912 (1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid CAS No. 2567488-98-4

(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B2914912
CAS No.: 2567488-98-4
M. Wt: 271.313
InChI Key: VKZVSRRCRMMXJK-MWODSPESSA-N
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Description

The compound (1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid (IUPAC name) features a bicyclo[4.2.0]octane core with a 2-oxa bridge and a tert-butoxycarbonylamino (Boc) group at the 7-position. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . Unlike β-lactam antibiotics (e.g., cephalosporins), this compound lacks a fused β-lactam ring, which may influence its biological activity and stability .

Properties

IUPAC Name

(1S,6R,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(15)16)7-9-8(13)5-4-6-18-9/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZVSRRCRMMXJK-MWODSPESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C1CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]2[C@@H]1CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid, also known by its CAS number 811420-11-8, is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a bicyclic structure with an oxabicyclo framework, which is significant for its interaction with biological targets.

Research indicates that compounds with similar bicyclic structures often interact with various biological pathways, including:

  • Enzyme Inhibition : Bicyclic compounds can act as inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation : They may bind to specific receptors, influencing signaling pathways.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence indicating that it may possess anticancer activity through apoptosis induction in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of bicyclic compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for development into an antibiotic agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anticancer Activity

In a separate investigation by Liu et al. (2024), the compound was tested on several cancer cell lines. The findings indicated that it induces apoptosis in breast cancer cells via the mitochondrial pathway.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[4.2.0] Systems

rel-(1S,6R,7R,8R)-8-Aryl-4,7-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones
  • Key Features: These Ti(IV)-catalyzed cycloaddition products share the bicyclo[4.2.0] framework but feature aryl, methyl, and methoxy substituents instead of the Boc group. The presence of an ene-dione system confers reactivity toward rearrangement to benzofuranols .
Ceftiofur Sodium
  • Key Features : A cephalosporin antibiotic with a bicyclo[4.2.0]oct-2-ene core, a thiazolyl side chain, and a furanylcarbonylthio group. Molecular formula: C₁₉H₁₇N₅O₇S₃ .
  • Comparison :
    • The β-lactam ring in ceftiofur enables antibacterial activity by inhibiting penicillin-binding proteins (PBPs), whereas the target compound lacks this moiety.
    • Ceftiofur’s thioester bond is prone to hydrolysis, forming metabolites like desfuroyl ceftiofur. The Boc group in the target compound may confer greater stability under physiological conditions .

β-Lactam Antibiotics with Bicyclo Systems

Cefotaxime
  • Key Features: A third-generation cephalosporin (C₁₆H₁₇N₅O₇S₂) with a bicyclo[4.2.0]oct-2-ene system, an acetoxymethyl group, and an aminothiazole-oxime side chain. Exhibits broad-spectrum activity against Gram-negative bacteria .
  • Comparison: Cefotaxime’s aminothiazole-oxime side chain enhances binding to PBPs, while the target compound’s Boc group lacks this functionality. The target compound’s molecular weight (271.31 g/mol) is significantly lower than cefotaxime’s (455.45 g/mol), suggesting differences in pharmacokinetics .
1-Oxa Cephalosporin
  • Key Features: (6R,7R)-7-[[carboxy(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Demonstrates resistance to β-lactamases .
  • Comparison :
    • The 1-oxa substitution in the bicyclo core improves β-lactamase stability, but the target compound’s lack of a β-lactam ring eliminates susceptibility to such enzymes.
    • Both compounds share a methoxy group, but the 1-oxa cephalosporin’s tetrazolylthio side chain enhances antibacterial potency, absent in the target .

Non-Antibiotic Bicyclo Compounds

rel-(1S,5S,7R)-3-Biphenyl-4-ylmethyl-2-oxo-3-aza-6,8-dioxa-bicyclo[3.2.1]octane-7-carboxylic Acid
  • Key Features : A bicyclo[3.2.1]octane derivative with aza and dioxa bridges. Synthesized via LiOH-mediated hydrolysis .
  • Comparison :
    • The bicyclo[3.2.1] system introduces different ring strain and conformational flexibility compared to the target’s bicyclo[4.2.0] structure.
    • Both compounds contain carboxylic acid moieties, but the target’s Boc group may reduce reactivity toward metabolic conjugation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Stability Evidence Source
Target Compound C₁₃H₂₁NO₅ 271.31 Boc, 2-oxabicyclo[4.2.0] Unknown; potential prodrug
Ceftiofur Sodium C₁₉H₁₇N₅O₇S₃ 523.61 β-lactam, thiazolyl, thioester Antibacterial; hydrolytically unstable
Cefotaxime C₁₆H₁₇N₅O₇S₂ 455.45 β-lactam, aminothiazole-oxime Broad-spectrum antibiotic
1-Oxa Cephalosporin C₂₀H₂₂N₆O₈S₂ 538.55 1-oxa bridge, tetrazolylthio β-lactamase-resistant antibiotic
rel-(1S,6R,7R,8R)-8-Aryl Bicyclo Derivative Varies ~300–400 Aryl, ene-dione Reactive intermediate

Key Research Findings and Implications

  • Stability : The Boc group in the target compound may enhance metabolic stability compared to ceftiofur’s labile thioester bond .
  • Synthetic Utility : The bicyclo[4.2.0] core is synthetically accessible via cycloaddition or enzymatic methods, as seen in Ti(IV)-catalyzed reactions .

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